![molecular formula C13H8F5NO B3031924 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 867288-01-5](/img/structure/B3031924.png)
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Overview
Description
This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . It also belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Molecular Structure Analysis
The molecular formula of this compound is C19H10F5NO4S . It has an average mass of 443.344 Da and a monoisotopic mass of 443.025055 Da .Scientific Research Applications
- Toxicity : Toxicity data are not available, but safety assessments are crucial for drug development .
- Self-Assembling Behavior : Researchers have synthesized related compounds based on the same core structure. These materials exhibit self-assembling behavior, which is relevant for liquid crystal applications .
Medicinal Chemistry and Drug Development
Liquid Crystal Materials
Materials Science and Organic Electronics
Mechanism of Action
Target of Action
The primary target of the compound 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine, also known as 2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline, is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
The compound interacts with its target, the Dihydroorotate dehydrogenase (quinone), by catalyzing the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This interaction results in changes in the enzymatic activity, affecting the synthesis of pyrimidines .
Biochemical Pathways
The affected pathway is the de novo biosynthesis of pyrimidines. The compound’s interaction with Dihydroorotate dehydrogenase (quinone) affects the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines . The downstream effects of this interaction can influence the production of DNA and RNA, as pyrimidines are essential components of these nucleic acids.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of pyrimidine synthesis. By interacting with Dihydroorotate dehydrogenase (quinone), the compound can potentially disrupt the production of DNA and RNA, affecting cellular functions and growth .
properties
IUPAC Name |
2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDGBAIHVKXQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197260 | |
Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine | |
CAS RN |
867288-01-5 | |
Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867288-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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